molecular formula C14H18N4O4 B2534722 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide CAS No. 921490-20-2

2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide

Cat. No.: B2534722
CAS No.: 921490-20-2
M. Wt: 306.322
InChI Key: JHJKCJOMWYLSMC-UHFFFAOYSA-N
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Description

2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide is an intriguing compound with a distinct structure belonging to the pyridopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide generally involves the following key steps:

  • Starting Material: The synthesis begins with the preparation of the core pyridopyrimidine scaffold.

  • Methoxylation: Introduction of the methoxy group at the 5-position is typically achieved using methanol in the presence of a suitable catalyst.

  • Acylation: The N-propylacetamide moiety is introduced through acylation reactions, utilizing propylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

For industrial-scale production, the process is scaled up with optimizations to increase yield and purity. Continuous flow reactors and automation are often employed to maintain consistent reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, yielding oxidized derivatives.

  • Reduction: Reduction can be carried out using reducing agents like sodium borohydride, leading to reduced forms of the compound.

  • Substitution: The methoxy group can be replaced with other substituents under specific conditions using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: Halides, nucleophiles like amines or thiols

Major Products Formed

The major products depend on the specific reaction:

  • Oxidation: Oxidized analogs with increased electronegativity.

  • Reduction: Reduced forms with additional hydrogen atoms.

  • Substitution: New derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

This compound is studied for its unique reactivity and potential as a building block in complex organic synthesis.

Biology

In biological research, it is evaluated for its interactions with biological macromolecules, particularly in the context of enzyme inhibition and receptor binding.

Medicine

Medicinally, 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide has been explored for its potential as an anticancer agent, owing to its ability to interact with specific cellular pathways.

Industry

Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its potential in polymer chemistry for the development of novel materials.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets, such as enzymes and receptors. Its mechanism often involves:

  • Binding to Active Sites: It can bind to the active sites of enzymes, inhibiting their function.

  • Modulating Pathways: It can alter signaling pathways by interacting with specific proteins, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds in the pyridopyrimidine class include:

  • 2-(5-methoxy-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-acetamide

  • 1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3-yl acetamide

Uniqueness

The presence of the N-propylacetamide group and the specific methoxy substitution confer unique reactivity and biological activity profiles to 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide. This makes it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-4-6-15-10(19)8-18-13(20)11-9(22-3)5-7-16-12(11)17(2)14(18)21/h5,7H,4,6,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJKCJOMWYLSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C=CN=C2N(C1=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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